REACTION_SMILES
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[CH3:23][OH:24].[CH:1]([c:2]1[cH:3][cH:4][cH:5][cH:6][cH:7]1)([c:8]1[cH:9][cH:10][cH:11][cH:12][cH:13]1)[NH:14][CH:15]([CH2:16][CH2:17][C:18]([CH3:19])([OH:20])[CH3:21])[CH3:22].[OH-:25].[OH-:27].[Pd+2:26]>>[NH2:14][CH:15]([CH2:16][CH2:17][C:18]([CH3:19])([OH:20])[CH3:21])[CH3:22]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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CC(CCC(C)(C)O)NC(c1ccccc1)c1ccccc1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(CCC(C)(C)O)NC(c1ccccc1)c1ccccc1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
[OH-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
[OH-]
|
Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
[Pd+2]
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Name
|
|
Type
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product
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Smiles
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CC(N)CCC(C)(C)O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |